3-Phenylazetidin-3-ol hydrochloride

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

3-Phenylazetidin-3-ol hydrochloride is the essential building block for generating 3,3-diarylazetidine libraries via Friedel-Crafts arylation, a transformation impossible with non-aromatic analogs. Its 3-phenyl group serves as a critical pharmacophore for 5-HT2 receptor ligand development and provides distinct physicochemical properties (Log P ~0.96, TPSA 32.3 Ų) ideal for QSAR modeling. Supplied with ≥97% purity and full analytical data to ensure reproducible results in automated synthesis and HTE campaigns.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 550370-15-5
Cat. No. B1343857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylazetidin-3-ol hydrochloride
CAS550370-15-5
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C9H11NO.ClH/c11-9(6-10-7-9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H
InChIKeyPVPCGNDTGQUGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylazetidin-3-ol hydrochloride (CAS 550370-15-5): Baseline Properties and Procurement Specifications


3-Phenylazetidin-3-ol hydrochloride (CAS 550370-15-5) is a heterocyclic building block characterized by an azetidine ring with a phenyl and hydroxyl substituent at the 3-position. This hydrochloride salt exhibits enhanced aqueous solubility compared to its free base [1]. The compound has a molecular formula of C9H12ClNO, a molecular weight of 185.65 g/mol, and is typically supplied as a white solid with purities of 95% to 97% . Computed physicochemical properties, such as a topological polar surface area of 32.3 Ų and a consensus Log P of 0.96, are available from authoritative databases [1].

Why 3-Phenylazetidin-3-ol hydrochloride (CAS 550370-15-5) Cannot Be Interchanged with Simple Azetidine Analogs


Generic substitution of 3-Phenylazetidin-3-ol hydrochloride with other 3-substituted azetidin-3-ol derivatives (e.g., 3-methyl or 3-ethyl analogs) is scientifically unsound due to the profound influence of the 3-phenyl group on both physicochemical properties and synthetic utility. The phenyl substituent imparts specific lipophilicity (Log P ~0.96) and electronic characteristics that are absent in smaller alkyl-substituted analogs . Critically, the 3-phenyl moiety is the essential pharmacophore in downstream therapeutic leads [1] and the requisite precursor for generating the valuable 3,3-diarylazetidine scaffold via Friedel-Crafts arylation, a transformation not possible with non-aromatic substituents [2]. Using an alternative azetidin-3-ol would result in a different chemical series with divergent SAR and synthetic pathways, rendering the research or development program non-comparable.

Quantitative Evidence Guide: Differentiating 3-Phenylazetidin-3-ol hydrochloride (CAS 550370-15-5) from In-Class Alternatives


Proven Synthetic Utility as a Precursor to 3,3-Diarylazetidine Scaffolds

3-Phenylazetidin-3-ol hydrochloride is a quantitatively validated intermediate for the synthesis of 3,3-diarylazetidines. A peer-reviewed method describes the conversion of its N-Boc protected derivative to a series of substituted diarylazetidines, which were isolated as oxalate salts in 'high yield and high purity' [1]. This demonstrates a specific and well-characterized application pathway. In contrast, simple alkyl-substituted azetidin-3-ols (e.g., 3-methylazetidin-3-ol) cannot undergo this same Friedel-Crafts arylation to produce the diaryl motif, a limitation that underscores the unique synthetic utility of the 3-phenyl derivative .

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Validated Purity and Analytical Characterization for Reproducible Research

Suppliers consistently offer 3-Phenylazetidin-3-ol hydrochloride with a defined minimum purity specification of 95% to 97%, accompanied by batch-specific analytical data . For example, one vendor provides access to HNMR, HPLC, and GC reports upon request . This level of analytical rigor is critical for ensuring experimental reproducibility and is a verifiable procurement criterion. While other building blocks may be offered at similar purity levels, the availability of comprehensive, batch-specific characterization data for this specific compound reduces uncertainty in research and development workflows.

Quality Control Analytical Chemistry Procurement

Documented Use as a Key Intermediate in Patent Literature for CNS-Targeted Compounds

The 3-phenylazetidine core, for which 3-Phenylazetidin-3-ol hydrochloride is a direct precursor, has been specifically claimed in patents for the development of novel 5-HT2 receptor ligands [1]. Eleusis Therapeutics has patented aryl-ring-substituted 3-phenylazetidines for potential treatment of a range of CNS and inflammatory disorders [1][2]. This patent activity provides external validation of the scaffold's importance in contemporary medicinal chemistry. While not a direct comparison of potency, this intellectual property landscape indicates a focused industry interest in the 3-phenylazetidine motif that is not broadly observed for other 3-alkyl azetidin-3-ol derivatives.

Drug Discovery Neuroscience 5-HT2 Receptors

Defined Physicochemical Profile for Formulation and Modeling Studies

The computed physicochemical properties of 3-Phenylazetidin-3-ol hydrochloride provide a well-defined baseline for in silico modeling and formulation development. Key parameters include a consensus Log P of 0.96, a topological polar surface area (TPSA) of 32.3 Ų, and a calculated aqueous solubility of approximately 2.08 mg/mL . These values are specific to the 3-phenyl substitution pattern. For comparison, an analog like 3-methylazetidin-3-ol would have a significantly lower Log P and TPSA, leading to markedly different predicted ADME properties and requiring distinct formulation strategies. This quantitative difference is critical for projects where these parameters are design constraints.

Computational Chemistry Formulation Science ADME Prediction

Optimal Application Scenarios for 3-Phenylazetidin-3-ol hydrochloride (CAS 550370-15-5) Based on Quantitative Evidence


Synthesis of 3,3-Diarylazetidine Libraries for Medicinal Chemistry

This compound is ideally suited as a starting material for generating diverse libraries of 3,3-diarylazetidines. As demonstrated in published synthetic protocols, the 3-phenyl group is a prerequisite for the key Friedel-Crafts arylation step, enabling the creation of complex heterocyclic scaffolds with potential biological activity [1]. Procurement is justified for any program aiming to explore this underexplored chemical space.

Early-Stage CNS Drug Discovery Leveraging the 3-Phenylazetidine Scaffold

Given the specific patent interest in aryl-ring-substituted 3-phenylazetidines as 5-HT2 receptor ligands [2], this compound is a strategic building block for medicinal chemistry projects targeting neurological and psychiatric disorders. Its use ensures the synthesized compounds are within the claimed structural space, potentially offering a faster path to IP generation and lead optimization.

Physicochemical Profiling and in Silico Modeling Studies

The well-defined and computed physicochemical properties of this compound (Log P ~0.96, TPSA 32.3 Ų) make it an excellent candidate for use in computational models to predict ADME properties, solubility, and permeability. Its distinct profile, compared to more polar or lipophilic azetidine analogs, provides a useful data point for building QSAR models and understanding the impact of aromatic substitution on molecular properties.

High-Throughput Experimentation (HTE) Requiring High-Purity Building Blocks

The availability of this compound with a guaranteed purity of ≥97% and batch-specific analytical data (e.g., HNMR, HPLC) makes it suitable for automated synthesis platforms and HTE campaigns. The defined quality control minimizes the risk of failed reactions or ambiguous biological assay results due to impurities, which is a critical factor in high-cost, high-throughput research environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylazetidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.